Tert-butyl 2-cyclobutylpiperazine-1-carboxylate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-9-11(15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
LYYRYDBQPSJEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyclobutylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.
Step 2: Reaction of tert-butyl piperazine-1-carboxylate with cyclobutylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyclobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclobutyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-cyclobutylpiperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyclobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperazine derivatives with varying substituents at the 2- or 4-positions are widely utilized in drug discovery. Below, we compare tert-butyl 2-cyclobutylpiperazine-1-carboxylate with structurally related analogues, focusing on molecular properties, synthetic routes, and functional implications.
Structural and Physicochemical Properties
*Note: Direct evidence for the cyclobutyl derivative is absent in provided sources; properties inferred from analogues.
Key Observations:
- Cyclobutyl vs.
- Alkyl Substituents : Methyl and ethyl groups reduce steric hindrance, improving solubility and ease of synthesis. Ethyl derivatives (e.g., CAS 393781-70-9) offer chiral centers for enantioselective applications .
- Positional Isomerism : 2-Substituted derivatives (e.g., 2-methyl) exhibit distinct electronic environments compared to 4-substituted analogues, impacting hydrogen bonding and intermolecular interactions .
Examples :
- Cyclohexyl Derivative (CAS 886780-41-2) : Likely synthesized via alkylation of Boc-piperazine with cyclohexyl halides .
- Benzyl Derivative : tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate (98% yield) was prepared using 2-methylbenzyl bromide and Boc-piperazine under basic conditions .
- Heteroaryl Derivatives : Stille or Suzuki couplings (e.g., tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate) demonstrate compatibility with cross-coupling reactions .
Challenges for Cyclobutyl Derivative :
- Cyclobutyl's ring strain may necessitate milder reaction conditions to avoid unintended ring-opening.
- Steric constraints could limit coupling efficiency compared to linear alkyl or aryl groups.
Biological Activity
Tert-butyl 2-cyclobutylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.
This compound has a molecular formula of and a molecular weight of approximately 226.32 g/mol. The compound features a tert-butyl group, a cyclobutyl moiety, and a piperazine ring, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membrane integrity.
- Cytotoxicity : Research indicates that this compound shows cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, with the compound exhibiting a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus.
Case Study 2: Cytotoxicity in Cancer Cell Lines
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 30 µM, indicating moderate potency. Flow cytometry analysis revealed that the compound induces apoptosis as evidenced by increased annexin V staining.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 25 µg/mL | |
| Cytotoxicity | IC50 in MCF-7: 30 µM | |
| Neuropharmacological | Potential interaction with serotonin receptors |
Table 2: Comparison with Related Compounds
| Compound | MIC (µg/mL) against S. aureus | IC50 (µM) in MCF-7 |
|---|---|---|
| This compound | 25 | 30 |
| Tert-butyl piperazine-1-carboxylate | 50 | 45 |
| Tert-butyl cyclopropylpiperazine-1-carboxylate | 40 | >100 |
Mechanistic Insights
The biological activity of this compound is likely attributed to its structural features that facilitate interaction with biological targets. The presence of the piperazine ring is known to enhance binding affinity to various receptors involved in neurotransmission and cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
